12,12-dimethyl-5-pentylsulfanyl-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
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Overview
Description
6,6-Dimethyl-2-(pentylsulfanyl)-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-dimethyl-2-(pentylsulfanyl)-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate . Another method includes the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-2-(pentylsulfanyl)-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom or the aromatic ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Possible applications in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 6,6-dimethyl-2-(pentylsulfanyl)-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is not well-documented. its structure suggests it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The molecular targets and pathways involved would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Pyrano[4,3-b]thieno[3,2-e]pyridine derivatives: These compounds also feature fused heterocyclic rings and have shown potential in various applications.
Uniqueness
6,6-Dimethyl-2-(pentylsulfanyl)-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is unique due to its specific combination of pyrano, thieno, and pyrimidine rings, along with the pentylsulfanyl and phenyl substituents. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
327171-01-7 |
---|---|
Molecular Formula |
C22H26N2O2S2 |
Molecular Weight |
414.6g/mol |
IUPAC Name |
12,12-dimethyl-5-pentylsulfanyl-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C22H26N2O2S2/c1-4-5-9-12-27-21-23-19-18(16-13-22(2,3)26-14-17(16)28-19)20(25)24(21)15-10-7-6-8-11-15/h6-8,10-11H,4-5,9,12-14H2,1-3H3 |
InChI Key |
ZBJQOIBWRKYODQ-UHFFFAOYSA-N |
SMILES |
CCCCCSC1=NC2=C(C3=C(S2)COC(C3)(C)C)C(=O)N1C4=CC=CC=C4 |
Canonical SMILES |
CCCCCSC1=NC2=C(C3=C(S2)COC(C3)(C)C)C(=O)N1C4=CC=CC=C4 |
Origin of Product |
United States |
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